molecular formula C22H17NO6S B1211961 1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione CAS No. 113831-00-8

1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione

Cat. No.: B1211961
CAS No.: 113831-00-8
M. Wt: 423.4 g/mol
InChI Key: KJMXEMKLXNMFIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The asymmetric total synthesis of adociaquinone B involves several key steps. One notable method uses a meso-cyclohexadienone derivative as the starting material . The synthesis includes:

    Desymmetric Intramolecular Michael Reaction: This step forms the [6,6]-bicyclic decalin B–C ring and the all-carbon quaternary stereocenter at C-6 with high enantiomeric excess (up to 97% ee).

    Photoenolization/Diels–Alder Reaction: Promoted by titanium tetraisopropoxide (Ti(Oi-Pr)4), this reaction constructs the naphthalene diol D–E ring.

    Dehydration and Aromatization: These steps finalize the formation of the naphthalene core structure.

Industrial Production Methods

Industrial production of adociaquinone B is not well-documented, likely due to its complex structure and the specificity of its natural sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Adociaquinone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, each with potential biological activities .

Properties

CAS No.

113831-00-8

Molecular Formula

C22H17NO6S

Molecular Weight

423.4 g/mol

IUPAC Name

1-methyl-7,7-dioxo-18-oxa-7λ6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione

InChI

InChI=1S/C22H17NO6S/c1-22-4-2-3-10-9-29-20(15(10)22)18(25)13-7-11-12(8-14(13)22)19(26)21-16(17(11)24)23-5-6-30(21,27)28/h7-9,23H,2-6H2,1H3

InChI Key

KJMXEMKLXNMFIG-UHFFFAOYSA-N

SMILES

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6

Canonical SMILES

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6

Synonyms

adociaquinone B

Origin of Product

United States

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